molecular formula C12H10FNO2 B6367064 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one CAS No. 1261901-50-1

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6367064
CAS No.: 1261901-50-1
M. Wt: 219.21 g/mol
InChI Key: WVWJTHIWEWPETL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may require the use of a catalyst or additional reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring contribute to the compound’s binding affinity and selectivity. The pyridinone structure allows for hydrogen bonding and π-π interactions with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
  • 4-(4-Fluoro-3-methoxyphenyl)pyridine

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with the pyridinone core, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-6-8(2-3-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWJTHIWEWPETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682822
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-50-1
Record name 2(1H)-Pyridinone, 4-(4-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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